6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Overview
Description
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is a chemical compound with the molecular formula C8H9NO3S3 and a molecular weight of 263.36 g/mol . It is known for its role as an intermediate in the synthesis of dorzolamide hydrochloride, a carbonic anhydrase inhibitor used in the treatment of glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide typically involves the reaction of appropriate thieno[2,3-b]thiopyran derivatives with sulfonamide groups under controlled conditions . The reaction conditions often include the use of solvents like ethyl acetate and methanol, with the reaction being carried out at temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide involves its interaction with carbonic anhydrase enzymes. By inhibiting these enzymes, the compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure, which is beneficial in the treatment of glaucoma .
Comparison with Similar Compounds
Similar Compounds
Dorzolamide: A direct derivative used in glaucoma treatment.
Brinzolamide: Another carbonic anhydrase inhibitor with a similar mechanism of action.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions.
Uniqueness
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is unique due to its specific structural features that make it an effective intermediate in the synthesis of dorzolamide hydrochloride. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
6-methyl-4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S3/c1-4-2-6(10)5-3-7(15(9,11)12)14-8(5)13-4/h3-4H,2H2,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNAQPMXDMLOLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(S1)SC(=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440438 | |
Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-88-1 | |
Record name | 5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120279-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno(2,3-b)thiopyran-2-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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